molecular formula C3H6Br2O B146513 1,3-Dibromo-2-propanol CAS No. 96-21-9

1,3-Dibromo-2-propanol

Cat. No. B146513
M. Wt: 217.89 g/mol
InChI Key: KIHQZLPHVZKELA-UHFFFAOYSA-N
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Patent
US07557102B2

Procedure details

26.7 g (122.4 mmol) of 1,3-dibromopropan-2-ol are dissolved in 150 ml of DCM, and 18.35 g (269.59 mmol) of imidazole are added. 18.47 g (122.54 mmol) of tert-butyldimethylchlorosilane in 150 ml of DCM are subsequently added dropwise. The mixture is left to stir at RT for 18 h, subjected to conventional work-up, giving, as crude product, 39.1 g (Y=95.9%) of step 1 as colourless oil, which is employed directly in step 2.
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
18.47 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][Br:5].N1C=CN=C1.[C:12]([Si:16]([CH3:19])([CH3:18])Cl)([CH3:15])([CH3:14])[CH3:13]>C(Cl)Cl>[Br:1][CH2:2][CH:3]([CH2:4][Br:5])[O:6][Si:16]([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
BrCC(CBr)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18.35 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
18.47 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
giving, as crude product, 39.1 g (Y=95.9%) of step 1 as colourless oil, which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCC(O[Si](C)(C)C(C)(C)C)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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